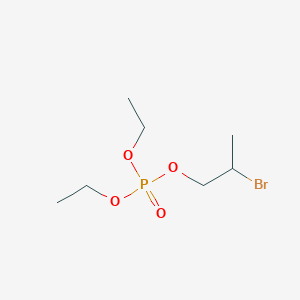
2-Bromopropyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropyl diethyl phosphate is an organophosphorus compound with the molecular formula C7H16BrO4P It is a derivative of phosphonic acid and is characterized by the presence of a bromine atom attached to a propyl group, which is further bonded to a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropyl diethyl phosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromopropanol under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through distillation or recrystallization.
Diethyl phosphite: is reacted with in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a phosphoramidate, while coupling reactions would produce various carbon-carbon bonded products.
Scientific Research Applications
2-Bromopropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2-Bromopropyl diethyl phosphate exerts its effects involves the reactivity of the bromine atom and the phosphate group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are important in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but with an ethyl group instead of a propyl group.
Diethyl phosphite: Lacks the bromine atom and has different reactivity.
2-Bromoethyl diethyl phosphate: Similar but with a different alkyl chain length.
Uniqueness
2-Bromopropyl diethyl phosphate is unique due to its specific combination of a bromine atom and a diethyl phosphate group. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research.
Properties
CAS No. |
56436-87-4 |
|---|---|
Molecular Formula |
C7H16BrO4P |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
2-bromopropyl diethyl phosphate |
InChI |
InChI=1S/C7H16BrO4P/c1-4-10-13(9,11-5-2)12-6-7(3)8/h7H,4-6H2,1-3H3 |
InChI Key |
WPPMVMWATZWOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


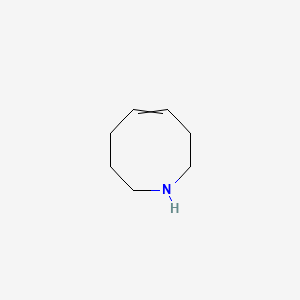

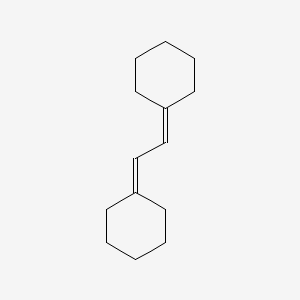
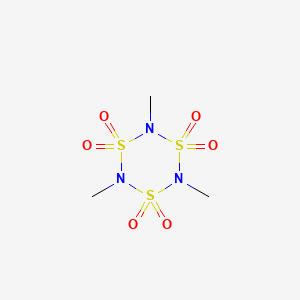
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
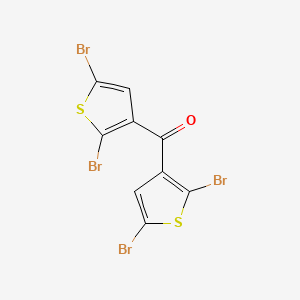
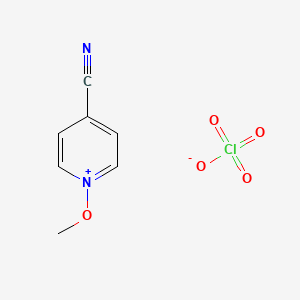
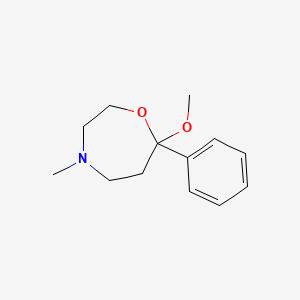
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
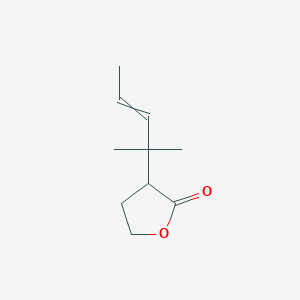
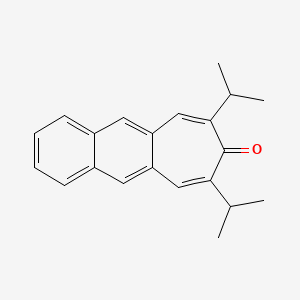
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
